

# Application Notes and Protocols for Saruparib Treatment in Patient-Derived Xenografts

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## Compound of Interest

Compound Name: Saruparib

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## Introduction

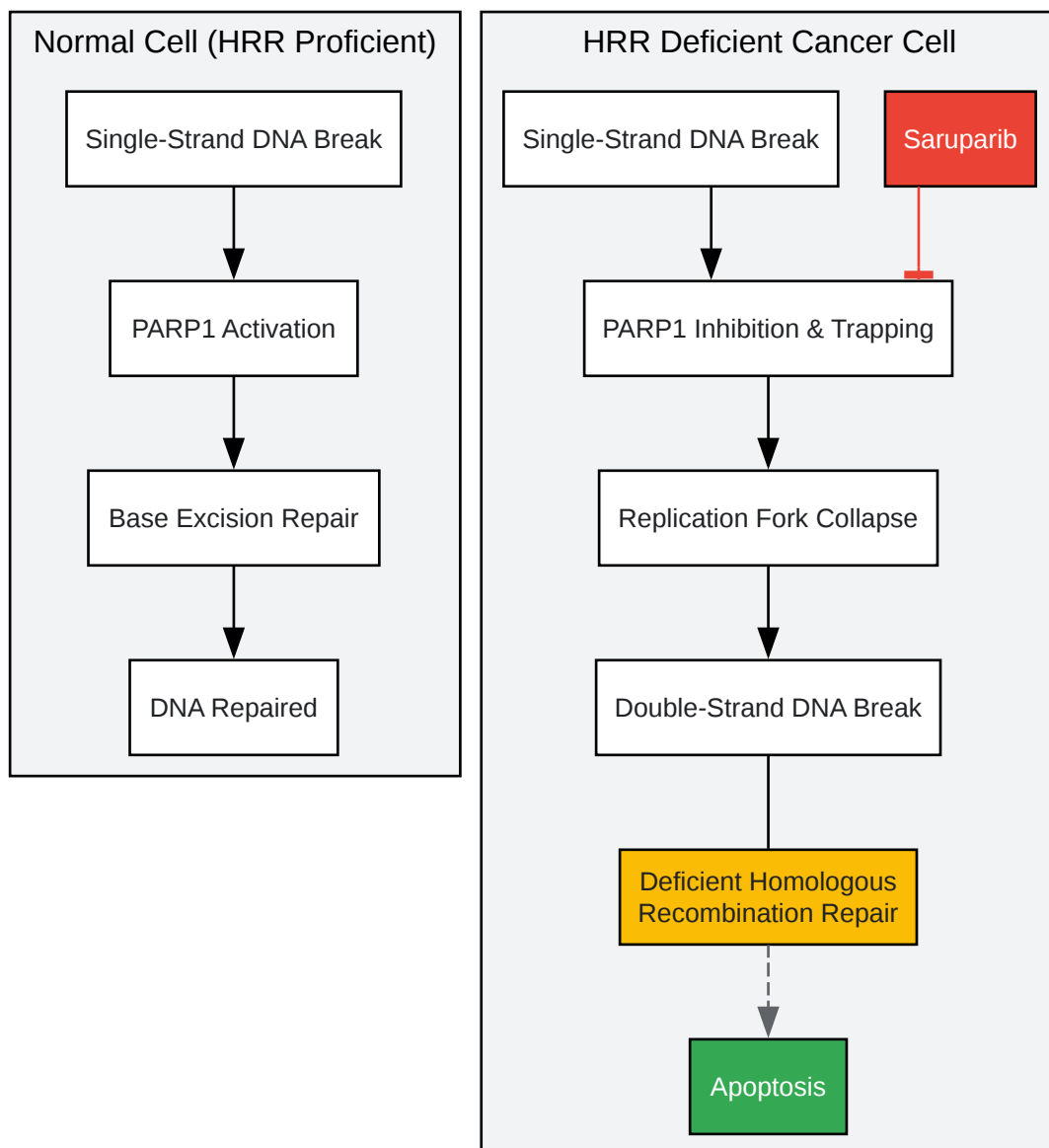
**Saruparib** (AZD5305) is a highly potent and selective inhibitor of Poly (ADP-ribose) polymerase 1 (PARP1).<sup>[1][2][3]</sup> Unlike first-generation PARP inhibitors that dually target PARP1 and PARP2, **Saruparib**'s selectivity for PARP1 is hypothesized to maintain or improve therapeutic benefit while reducing hematological toxicities.<sup>[1]</sup> PARP1 is a key enzyme in the repair of single-strand DNA breaks.<sup>[4][5]</sup> In cancer cells with deficiencies in homologous recombination repair (HRR), such as those with BRCA1 or BRCA2 mutations, the inhibition of PARP1 leads to the accumulation of double-strand DNA breaks during replication, ultimately resulting in cell death through a process known as synthetic lethality.<sup>[4][6]</sup>

Patient-derived xenograft (PDX) models, which involve the implantation of patient tumor tissue into immunodeficient mice, are crucial preclinical tools that retain the characteristics of the original tumor.<sup>[7]</sup> These models are invaluable for evaluating the efficacy of novel cancer therapeutics like **Saruparib**. This document provides a detailed protocol for the treatment of PDX models with **Saruparib**, based on findings from various preclinical studies.

## Mechanism of Action of Saruparib

**Saruparib** selectively binds to PARP1, preventing it from repairing single-strand DNA breaks via the base-excision repair pathway.<sup>[5]</sup> This inhibition leads to the trapping of PARP1 on the DNA, which stalls replication forks and generates cytotoxic double-strand breaks. In HRR-

deficient tumors, these double-strand breaks cannot be efficiently repaired, leading to genomic instability and apoptosis.[8]



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Caption: Mechanism of action of **Saruparib** in normal versus HRR deficient cells.

## Experimental Protocols

### I. Patient-Derived Xenograft (PDX) Model Establishment and Maintenance

This protocol outlines the steps for establishing and maintaining PDX models from patient tumor tissue.

Materials:

- Fresh patient tumor tissue
- 6-week-old female athymic nude mice (e.g., Rj:NMRI-Nu)
- Sterile surgical instruments
- Matrigel (optional)
- Phosphate-buffered saline (PBS)
- Anesthetics (e.g., isoflurane, ketamine/xylazine)
- Analgesics
- Sterile laminar flow hood
- Animal housing facility (SPF)

Procedure:

- **Tumor Tissue Acquisition:** Obtain fresh tumor tissue from consenting patients under institutional review board-approved protocols. Transport the tissue on ice in a sterile collection medium.
- **Tumor Processing:** In a sterile laminar flow hood, wash the tumor tissue with cold PBS to remove any blood clots or necrotic tissue. Mince the tumor into small fragments (approximately 2-3 mm<sup>3</sup>).
- **Implantation:**
  - Anesthetize a 6-week-old female athymic nude mouse.
  - Make a small incision in the lower flank.

- Create a subcutaneous pocket using blunt dissection.
- Implant one to two tumor fragments into the pocket. The use of Matrigel mixed with the tumor fragments can improve engraftment rates.
- Close the incision with surgical clips or sutures.
- Post-operative Care: Administer analgesics as per institutional guidelines. Monitor the mice regularly for signs of distress, infection, and tumor growth.
- Tumor Growth Monitoring: Measure tumor dimensions bi-weekly using calipers. Calculate tumor volume using the formula:  $V = (L \times l^2) / 2$ , where L is the longest diameter and l is the shortest diameter.[8]
- Passaging: When tumors reach a volume of approximately 1000-1500 mm<sup>3</sup>, euthanize the mouse and aseptically excise the tumor. Process the tumor as described in step 2 for implantation into new recipient mice. A portion of the tumor can be cryopreserved for future use or processed for histological and molecular analysis.

## II. Saruparib Treatment in PDX Models

This protocol describes the administration of **Saruparib** to tumor-bearing mice.

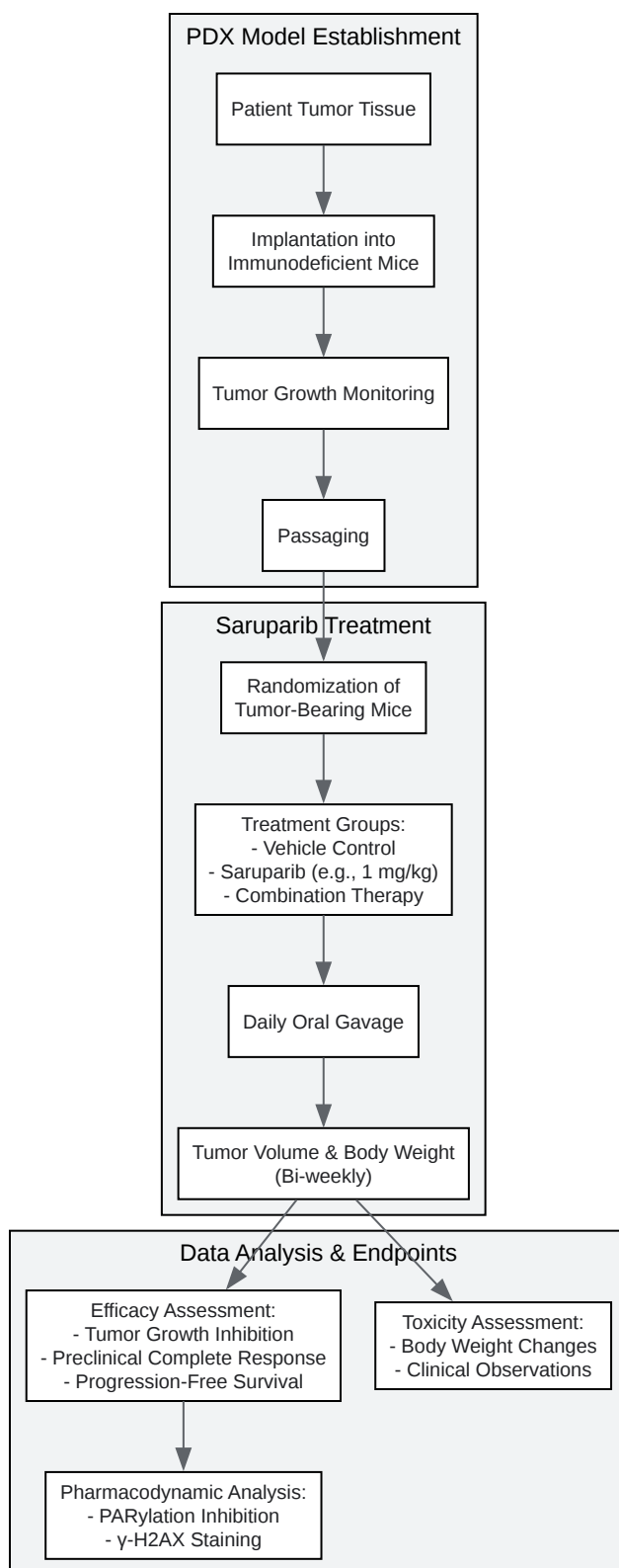
Materials:

- **Saruparib** (AZD5305)
- Vehicle solution (e.g., 10% v/v DMSO, 40% v/v PEG300)[8]
- Oral gavage needles
- Tumor-bearing mice with established tumors (e.g., 150-250 mm<sup>3</sup>)

Procedure:

- Animal Randomization: Once tumors reach the desired size, randomize the mice into treatment and control groups.

- Drug Preparation: Prepare **Saruparib** solution in the appropriate vehicle at the desired concentration. For example, a dose of 1 mg/kg has been shown to be effective in preclinical models.[8]
- Drug Administration: Administer **Saruparib** or vehicle to the mice via oral gavage daily.
- Monitoring:
  - Measure tumor volume and body weight twice weekly.
  - Observe the mice for any signs of toxicity, such as weight loss, changes in behavior, or ruffled fur.
- Study Endpoints: The study can be terminated based on predefined endpoints, such as:
  - Tumor volume reaching a specific size (e.g., 2000 mm<sup>3</sup>).
  - A predetermined treatment duration.
  - Significant body weight loss or other signs of toxicity.
- Tissue Collection: At the end of the study, euthanize the mice and collect tumors and other relevant tissues for pharmacodynamic and biomarker analysis.



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Caption: Experimental workflow for **Saruparib** treatment in PDX models.

## Data Presentation

### Quantitative Efficacy of Saruparib in Preclinical PDX Models

The following tables summarize the antitumor activity of **Saruparib** as a monotherapy and in combination with other agents in various PDX models.

Table 1: Monotherapy Efficacy of **Saruparib** vs. Olaparib in BRCA1/2-mutated PDX Models[9][10]

Parameter	Saruparib (AZD5305)	Olaparib
Preclinical Complete Response Rate (pCRR)	75%	37%
Median Preclinical Progression-Free Survival (pPFS)	>386 days	90 days

Table 2: Combination Therapy Efficacy in PDX Models

PDX Model	Treatment	Outcome	Reference
Ovarian Cancer Xenograft (OVCAR-3)	Saruparib (1 mg/kg) + AZD5335 (0.625 mg/kg)	86% Tumor Growth Inhibition (TGI)	[11]
Prostate Cancer (BRCA2-mutant)	Saruparib (1 mg/kg) + Enzalutamide (60 mg/kg)	Tumor regression or control	[12][13]
PARPi-resistant PDX	Saruparib + Carboplatin	Induced complete response in resistant models	[8]

## Pharmacodynamic Analyses

To confirm the mechanism of action of **Saruparib** in vivo, pharmacodynamic studies can be performed on tumor tissues collected at the end of the treatment study.

- PARylation Inhibition: Western blotting or immunohistochemistry (IHC) can be used to assess the levels of poly(ADP-ribose) (PAR) in tumor lysates. A significant reduction in PAR levels in **Saruparib**-treated tumors compared to vehicle-treated tumors indicates target engagement.[8]
- DNA Damage Response: IHC for phosphorylated histone H2AX ( $\gamma$ -H2AX), a marker of DNA double-strand breaks, can be performed. An increase in  $\gamma$ -H2AX foci in the nuclei of tumor cells from the **Saruparib**-treated group would indicate an accumulation of DNA damage.[8]

## Conclusion

**Saruparib** demonstrates potent and durable antitumor activity in preclinical PDX models of cancers with HRR deficiencies, outperforming first-generation PARP inhibitors.[9][10] The protocols outlined in this document provide a framework for researchers to evaluate the efficacy and mechanism of action of **Saruparib** in relevant preclinical settings. The use of well-characterized PDX models will be critical in the further development of this promising therapeutic agent and for the identification of patient populations most likely to benefit from **Saruparib** treatment.

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